2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
“2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone” is a synthetic organic compound It is characterized by its complex molecular structure, which includes an ethylphenoxy group and a dihydroquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the 4-ethylphenoxy group: This can be achieved by reacting 4-ethylphenol with an appropriate halogenated compound under basic conditions.
Synthesis of the dihydroquinolinyl group: This step may involve the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling of the two groups: The final step involves coupling the 4-ethylphenoxy group with the dihydroquinolinyl group using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
“2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone” may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Potential use in the development of new materials with unique properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propanone
Uniqueness
“2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone” is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer specific properties and applications that are not shared by similar compounds.
Properties
Molecular Formula |
C28H31NO2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C28H31NO2/c1-5-21-15-17-23(18-16-21)31-19-26(30)29-25-14-10-9-13-24(25)28(4,20-27(29,2)3)22-11-7-6-8-12-22/h6-18H,5,19-20H2,1-4H3 |
InChI Key |
IIRIAPQIDZQRLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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